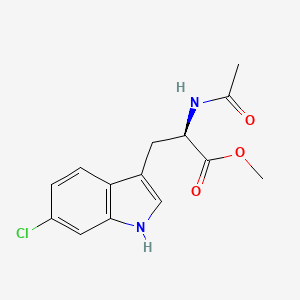

(R)-N-Acetyl-6-chloro-trp-ome

描述

属性

IUPAC Name |

methyl (2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADYMQMUSHRFED-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712323 | |

| Record name | Methyl N-acetyl-6-chloro-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235280-35-9 | |

| Record name | Methyl N-acetyl-6-chloro-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-N-Acetyl-6-chloro-trp-ome

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Acetyl-6-chloro-trp-ome is a chiral, halogenated derivative of the essential amino acid tryptophan. As a modified amino acid ester, its physical properties are of significant interest in various fields, including medicinal chemistry, drug discovery, and materials science. The introduction of a chlorine atom at the 6-position of the indole ring and the N-acetylation of the amine group, along with the methyl ester at the carboxylic acid, are expected to modulate its lipophilicity, solubility, and interaction with biological targets compared to its parent molecule. This guide provides a summary of the available identifying information for (R)-N-Acetyl-6-chloro-trp-ome and outlines the standardized experimental protocols for the determination of its key physical properties. While specific experimental data for this compound is not widely available in the public domain at the time of this writing, this document serves as a comprehensive framework for its characterization.

Chemical Identity and Structure

A foundational aspect of understanding any chemical entity is to establish its precise chemical identity. For (R)-N-Acetyl-6-chloro-trp-ome, the following information has been collated from various chemical suppliers and databases.

| Property | Value | Source |

| Chemical Name | (R)-N-Acetyl-6-chloro-tryptophan methyl ester | [1] |

| CAS Number | 1235280-35-9 | [1][2] |

| Molecular Formula | C₁₄H₁₅ClN₂O₃ | [1] |

| Molecular Weight | 294.73 g/mol | [1] |

| Canonical SMILES | COC(=O)NC(C)=O | [1] |

| MDL Number | MFCD12198867 | [1] |

The chemical structure of (R)-N-Acetyl-6-chloro-trp-ome is presented below:

Figure 1: 2D structure of (R)-N-Acetyl-6-chloro-trp-ome.

Anticipated Physical Properties and Their Significance

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range. For a compound like (R)-N-Acetyl-6-chloro-trp-ome, the melting point would be a key parameter on a certificate of analysis.

Solubility

Solubility is a critical parameter for any compound intended for biological or pharmaceutical applications. The presence of the chloro and acetyl groups, along with the methyl ester, is expected to increase the lipophilicity of the molecule compared to tryptophan. This would likely result in lower aqueous solubility but enhanced solubility in organic solvents. A comprehensive solubility profile in a range of solvents is essential for designing reaction conditions, purification protocols, and formulation strategies.

Optical Rotation

As a chiral molecule, (R)-N-Acetyl-6-chloro-trp-ome will rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound and is a crucial measure of its enantiomeric purity. The "(R)-" designation in the name specifies the stereochemistry at the alpha-carbon.

Spectroscopic Data

Spectroscopic data provides a fingerprint of a molecule, allowing for its identification and structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. The ¹H NMR spectrum would provide information on the number and connectivity of hydrogen atoms, while the ¹³C NMR spectrum would reveal the carbon skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For (R)-N-Acetyl-6-chloro-trp-ome, characteristic peaks for the N-H and C=O stretches of the amide, the C=O stretch of the ester, and vibrations of the aromatic indole ring would be expected.

-

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and can offer information about its fragmentation pattern, further confirming its structure.

Experimental Methodologies for Physical Property Determination

For researchers who synthesize or procure (R)-N-Acetyl-6-chloro-trp-ome, the following section details the standard experimental protocols for characterizing its physical properties.

Melting Point Determination

The melting point of a solid sample can be accurately determined using a digital melting point apparatus.

Protocol:

-

Ensure the sample is dry and crystalline.

-

Load a small amount of the sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set a rapid heating rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, set a slow heating rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Figure 2: Workflow for melting point determination.

Solubility Profiling

A comprehensive understanding of a compound's solubility is crucial. Both kinetic and thermodynamic solubility are important parameters.

Protocol for Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess amount of (R)-N-Acetyl-6-chloro-trp-ome to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow any undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent.

Figure 3: Workflow for thermodynamic solubility determination.

Specific Rotation Measurement

The specific rotation is determined using a polarimeter.

Protocol:

-

Prepare a solution of (R)-N-Acetyl-6-chloro-trp-ome of a known concentration (c, in g/mL) in a suitable solvent.

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at a specific temperature (T) and wavelength (usually the sodium D-line, 589 nm).

-

Calculate the specific rotation [α] using the formula: [α]DT = α / (c × l)

Spectroscopic Analysis

3.4.1. NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of (R)-N-Acetyl-6-chloro-trp-ome in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).

3.4.2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.4.3. High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Data Acquisition:

-

Acquire the mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the calculated theoretical mass.

Conclusion

While a comprehensive dataset of the physical properties of (R)-N-Acetyl-6-chloro-trp-ome is not currently available in the public literature, this guide provides the foundational chemical information and a detailed framework of the necessary experimental procedures for its full characterization. The methodologies outlined herein are standard practices in the fields of chemistry and pharmaceutical sciences and will enable researchers to generate the critical data required for their specific applications. The anticipated properties, influenced by its unique structural features, suggest that (R)-N-Acetyl-6-chloro-trp-ome is a compound with potential for further investigation in various scientific disciplines.

References

Sources

(R)-N-Acetyl-6-chloro-trp-ome chemical structure and synthesis

An In-depth Technical Guide to (R)-N-Acetyl-6-chloro-trp-ome: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Acetyl-6-chloro-trp-ome, a halogenated derivative of the essential amino acid tryptophan, is a compound of significant interest in medicinal chemistry and drug development. The introduction of a chlorine atom at the 6-position of the indole ring and the modification of the amino and carboxyl groups can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Halogenated tryptophans are found in various natural products with potent biological activities, including antibiotics and antitumor agents. This guide provides a comprehensive overview of the chemical structure of (R)-N-Acetyl-6-chloro-trp-ome and a detailed, proposed synthetic route based on established chemical principles for tryptophan derivatives.

Chemical Structure and Properties

(R)-N-Acetyl-6-chloro-trp-ome is a chiral molecule with the (R)-configuration at the α-carbon. Its structure features an N-acetyl group, a methyl ester, and a chlorine atom at the 6-position of the indole ring.

Chemical Structure Diagram

Caption: Chemical structure of (R)-N-Acetyl-6-chloro-trp-ome.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1235280-35-9 | [1][2] |

| Molecular Formula | C14H15ClN2O3 | [1] |

| Molecular Weight | 294.73 g/mol | [1] |

| SMILES | COC(=O)NC(C)=O | [1] |

| Appearance | White to off-white powder (predicted) | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted) | N/A |

Proposed Synthesis of (R)-N-Acetyl-6-chloro-trp-ome

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for (R)-N-Acetyl-6-chloro-trp-ome.

Step 1: Synthesis of N-Acetyl-6-chloro-D,L-tryptophan

This initial step involves the condensation of 6-chloroindole with L-serine in the presence of acetic anhydride and acetic acid. This reaction proceeds through a mechanism that ultimately yields the racemic N-acetylated chlorotryptophan.

Experimental Protocol:

-

To a solution of 6-chloroindole (1.0 eq) in glacial acetic acid, add L-serine (2.0 eq) and acetic anhydride (10.0 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) at approximately 70-75°C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to about half of its original volume.

-

Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-acetyl-6-chloro-D,L-tryptophan.[4]

Scientific Rationale:

The use of acetic anhydride serves both as a solvent and a reactant for the in-situ N-acetylation of the amino acid. The acidic medium facilitates the reaction between the indole and the serine derivative. The formation of a racemic mixture is expected under these conditions.

Step 2: Enzymatic Resolution of N-Acetyl-6-chloro-D,L-tryptophan

Enzymatic resolution is a highly efficient method for separating enantiomers. In this proposed step, the enzyme Acylase I is used to selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the desired N-acetyl-D-tryptophan derivative unreacted.

Experimental Protocol:

-

Dissolve the crude N-acetyl-6-chloro-D,L-tryptophan in a phosphate buffer (pH 8.0) containing a catalytic amount of cobalt(II) chloride.

-

Add Acylase I to the solution and stir the mixture at 37°C.

-

Maintain the pH at 8.0 by the occasional addition of a dilute base, such as lithium hydroxide.

-

After 24 hours, or upon completion of the reaction as monitored by TLC, heat the mixture to 60°C for a short period to denature the enzyme.

-

Cool the mixture to room temperature and filter to remove the denatured enzyme.

-

Acidify the filtrate to a pH of approximately 3 with hydrochloric acid.

-

Extract the mixture with ethyl acetate. The organic layer will contain the desired N-Acetyl-6-chloro-D-tryptophan, while the aqueous layer will contain the hydrolyzed 6-chloro-L-tryptophan.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Acetyl-6-chloro-D-tryptophan.[4]

Scientific Rationale:

Acylase I exhibits high stereoselectivity, specifically cleaving the acetyl group from N-acetyl-L-amino acids. This allows for an effective separation of the two enantiomers. The unreacted D-enantiomer can then be easily separated from the more polar, free L-amino acid by extraction.

Step 3: Esterification to (R)-N-Acetyl-6-chloro-trp-ome

The final step is the esterification of the carboxylic acid group of N-Acetyl-6-chloro-D-tryptophan to form the methyl ester. A common and effective method for this transformation is the use of thionyl chloride in methanol.

Experimental Protocol:

-

Suspend N-Acetyl-6-chloro-D-tryptophan in anhydrous methanol at 0°C.

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure (R)-N-Acetyl-6-chloro-trp-ome.

Scientific Rationale:

Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This method is efficient for the esterification of amino acid derivatives.

Conclusion

This technical guide provides a detailed overview of the chemical structure and a proposed synthetic pathway for (R)-N-Acetyl-6-chloro-trp-ome. While a direct published synthesis is not available, the outlined multi-step approach, which includes a key enzymatic resolution step, is based on well-established and reliable chemical transformations within the field of amino acid chemistry. This guide serves as a valuable resource for researchers and scientists in the design and execution of synthetic strategies for novel halogenated tryptophan derivatives for potential applications in drug discovery and development.

References

-

(R)-N-Acetyl-6-Chloro-Trp-OMe | 1235280-35-9 | C14H15ClN2O3 | Appchem. (n.d.). Retrieved from [Link]

-

Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC - NIH. (n.d.). Retrieved from [Link]

-

Specific enzymatic chlorination of tryptophan and tryptophan derivatives - PubMed. (n.d.). Retrieved from [Link]

-

Proposed reaction mechanism of chlorination of tryptophan catalyzed by... - ResearchGate. (n.d.). Retrieved from [Link]

-

A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. (2014). Organic & Biomolecular Chemistry, 12(44), 8946–8951. [Link]

-

(R)-N-Acetyl-6-Chloro-Trp-Ome - 孚可科技(上海)有限公司. (n.d.). Retrieved from [Link]

-

Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination - PubMed. (n.d.). Retrieved from [Link]

-

The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

The Multifaceted Biological Activities of N-Acetylated Tryptophan Derivatives: A Technical Guide for Drug Discovery

Introduction: Beyond a Simple Amino Acid

Tryptophan, an essential amino-acid, is not merely a building block for proteins but also the metabolic precursor to a host of bioactive molecules, including the neurotransmitter serotonin and the neurohormone melatonin. The enzymatic N-acetylation of tryptophan and its downstream metabolites gives rise to a fascinating class of compounds—N-acetylated tryptophan derivatives—with a surprisingly diverse and potent range of biological activities. These activities span from neuroprotection and anti-inflammatory action to potent antioxidant effects, positioning them as compelling candidates for therapeutic development.

This technical guide provides an in-depth exploration of the biological landscape of N-acetylated tryptophan derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a review of the existing knowledge but also a practical framework for future investigation. We will delve into the core mechanisms of action, explore the critical structure-activity relationships that govern their function, and provide validated, step-by-step protocols for assessing their biological efficacy. This document is structured to serve as a comprehensive resource, grounding key scientific claims in authoritative references and providing the causal insights necessary to drive innovative research in this promising field.

Chapter 1: A Spectrum of Biological Activities and Underlying Mechanisms

N-acetylated tryptophan derivatives exert their effects through a variety of molecular mechanisms. The two most extensively studied members of this class, N-acetyl-L-tryptophan (NAT) and N-acetylserotonin (NAS), showcase the breadth of this family's therapeutic potential.

Neuroprotection: Guarding Neuronal Integrity

A paramount activity of these derivatives is their ability to protect neurons from damage and death, a critical need in the context of neurodegenerative diseases like Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).

N-acetyl-L-tryptophan (NAT) has demonstrated significant neuroprotective effects in various preclinical models. One of its primary mechanisms involves the inhibition of mitochondrial-mediated apoptotic pathways[1]. In models of ALS, NAT has been shown to prevent the release of key pro-apoptotic factors like cytochrome c, Smac, and AIF from the mitochondria, thereby halting the downstream caspase activation cascade that leads to cell death[1][2]. Furthermore, NAT has been shown to improve spatial memory deficits and reduce the incidence of L-DOPA-induced dyskinesia in animal models, suggesting its potential in treating cognitive and motor impairments[2]. A study on an Alzheimer's disease model showed that NAT administration significantly lowered cognitive decline and reduced levels of neuroinflammatory markers like TNF-α and IL-6 in the hippocampus and frontal cortex[3][4].

While many early studies attributed NAT's neuroprotective effects to antagonism of the Neurokinin-1 receptor (NK-1R)[1][2], recent research has challenged this, showing that NAT does not significantly bind to the NK-1R at physiological concentrations[5]. This finding suggests that its neuroprotective actions are likely mediated by other targets or by more general physicochemical mechanisms, such as its antioxidant properties[5].

N-acetylserotonin (NAS) , an intermediate in melatonin biosynthesis, is a potent neuroprotective agent in its own right, with activities that are distinct from its famous metabolite. NAS exerts powerful antioxidant, anti-inflammatory, and anti-apoptotic effects[6][7]. A key mechanism distinguishing NAS is its function as a potent agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF)[8]. By activating TrkB, NAS can stimulate neurogenesis and protect neurons from excitotoxic injury, independent of BDNF itself[8]. This makes NAS and its derivatives particularly interesting for conditions where BDNF signaling is compromised.

Expand to view DOT script for Neuroprotective Pathways Diagram

Caption: Key neuroprotective mechanisms of NAT and NAS.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. N-acetylated tryptophan derivatives have shown promise in modulating inflammatory responses.

NAT demonstrates anti-inflammatory effects by inhibiting the expression and secretion of pro-inflammatory cytokines such as IL-1β[2]. This is achieved, in part, by preventing the activation of caspase-1, a key enzyme in the inflammasome pathway responsible for processing pro-IL-1β into its active, secreted form[2]. More recent studies have identified N-acyl tryptophan derivatives as potent antagonists of the P2Y14 receptor, which is associated with inflammatory diseases[7][8][9]. By blocking this receptor, these compounds can inhibit the activation of the NLRP3 inflammasome and reduce the release of inflammatory factors, as demonstrated in a mouse model of acute lung injury[7][8][9].

Antioxidant and Radioprotective Properties

The indole ring of tryptophan is susceptible to oxidation, and paradoxically, its N-acetylated derivatives are effective antioxidants. They function as scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property has long been utilized in pharmaceutical formulations, where NAT is added as a stabilizer to protect protein therapeutics from oxidative degradation[10].

Beyond its role as an excipient, NAT's intrinsic antioxidant activity contributes to its biological effects. It has been shown to protect murine macrophages from gamma radiation-induced cell death by reducing oxidative stress, stabilizing mitochondrial membrane potential, and inhibiting apoptosis[11]. Studies have also demonstrated NAT's ability to provide significant whole-body protection against lethal doses of radiation in both mouse and primate models[12]. This radioprotective effect is linked to its ability to reduce oxidative stress and inhibit the release of substance P[12].

Chapter 2: The Tryptophan-Kynurenine Pathway Connection

Approximately 95% of dietary tryptophan is metabolized through the kynurenine pathway (KP), a complex cascade that produces a range of neuroactive and immunomodulatory metabolites[13][14]. Dysregulation of the KP is implicated in numerous neurological and psychiatric disorders, as it can lead to an imbalance between neuroprotective metabolites (like kynurenic acid) and potentially neurotoxic ones (like quinolinic acid)[14][15].

The relationship between N-acetylated derivatives and the KP is an emerging area of research. While NAT itself is not a direct intermediate of the main KP, other derivatives can influence its activity. For instance, N-acetylserotonin (NAS) has been found to act as a catalytic enhancer of Indoleamine 2,3-dioxygenase 1 (IDO1), one of the two rate-limiting enzymes of the KP[5]. By enhancing IDO1 activity, NAS can shift tryptophan metabolism, which may have profound effects on immune tolerance and neuroinflammation[5]. This finding opens a new avenue for therapeutic intervention, suggesting that modulation of the KP can be achieved via the serotonin pathway, which produces NAS.

Expand to view DOT script for Kynurenine Pathway Modulation Diagram

Caption: Modulation of the Kynurenine Pathway by N-Acetylserotonin.

Chapter 3: Structure-Activity Relationship (SAR) Insights

The biological activity of N-acetylated tryptophan derivatives is highly dependent on their specific chemical structure. Understanding these relationships is paramount for designing novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Stereoselectivity

One of the most critical SAR determinants is stereochemistry. The neuroprotective effects of NAT are stereoselective, with the L-enantiomer (N-acetyl-L-tryptophan) being the active form, while the D-enantiomer is inactive[1]. Studies in cellular models of ALS demonstrated that L-NAT rescued motor neurons from cell death, whereas D-NAT had no protective effect[1]. This stereospecificity strongly suggests an interaction with a chiral biological target, such as an enzyme active site or a receptor binding pocket.

N-Acyl Group Modifications

The nature of the acyl group attached to the tryptophan nitrogen is a key area for modification to tune activity. In the development of P2Y14R antagonists, a series of N-acyl tryptophan derivatives were synthesized and evaluated[7][8][9]. This work revealed that modifying the N-acyl group with various substituted phenoxyacetyl moieties could dramatically influence antagonist potency, with the lead compound exhibiting an IC50 value of 1.2 nM[7][8][9]. This highlights that the N-acyl chain can be extensively modified to optimize interactions with specific receptor targets.

Carboxylic Acid and Ester Modifications

The carboxylic acid group of tryptophan is another critical site for modification. Esterification of this group, for instance, can significantly impact properties like cell permeability and receptor affinity. The development of the potent and selective NK-1R antagonist L-732,138, the 3,5-bis(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan, underscores this point[6][16]. This modification dramatically increased affinity for the NK-1R compared to the parent compound[6]. Further studies have explored replacing the ester linkage with conformationally constrained heterocyclic bioisosteres, such as oxazolidinediones, to maintain high binding affinity while potentially improving metabolic stability[17].

| Derivative | Target | Activity (IC50) | Key Structural Feature | Reference |

| N-acetyl-L-tryptophan (L-NAT) | H₂O₂-induced toxicity (NSC-34 cells) | 0.3 µM | L-stereoisomer | [2] |

| N-acetyl-L-tryptophan (L-NAT) | H₂O₂-induced toxicity (primary motor neurons) | 16 nM | L-stereoisomer | [2] |

| L-732,138 | Human NK-1 Receptor | 2.3 nM | 3,5-bis(trifluoromethyl)benzyl ester | [16] |

| Compound II-3 (N-acyl derivative) | P2Y14 Receptor | 1.2 nM | Modified N-acyl chain | [7][8] |

Chapter 4: Methodologies for Assessing Biological Activity

To rigorously evaluate the therapeutic potential of novel N-acetylated tryptophan derivatives, standardized and validated assays are essential. The following section provides detailed, step-by-step protocols for assessing the key biological activities discussed in this guide.

Expand to view DOT script for Experimental Workflow Diagram

Caption: General workflow for screening N-acetylated tryptophan derivatives.

Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is quantified spectrophotometrically. The degree of discoloration is proportional to the antioxidant capacity.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (ACS grade)

-

Test compounds (N-acetylated tryptophan derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation[8].

-

Test Compound Stock Solutions: Prepare stock solutions of the tryptophan derivatives and the positive control in a suitable solvent (e.g., DMSO, methanol) at a high concentration (e.g., 10 mM).

-

Serial Dilutions: Create a series of dilutions of the test compounds and the positive control in methanol to achieve a range of final assay concentrations.

-

-

Assay Execution:

-

In a 96-well plate, add 20 µL of each dilution of the test compounds or standards to respective wells[17].

-

Prepare a control well containing 20 µL of the solvent (e.g., methanol) instead of the test compound.

-

Using a multichannel pipette, add 200 µL of the 0.1 mM DPPH working solution to all wells[17]. Mix gently.

-

Incubate the plate in the dark at room temperature for 30 minutes[2]. Causality Note: Incubation in the dark is critical because DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader[8][17].

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

-

Abs_control is the absorbance of the control well (DPPH + solvent).

-

Abs_sample is the absorbance of the well with the test compound.

-

-

Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is an indicator of inflammatory activation. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (e.g., RPMI or DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds

-

Griess Reagent (typically a two-part solution: Part A - sulfanilamide in phosphoric acid; Part B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

24-well or 96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in complete medium at 37°C in a 5% CO₂ incubator.

-

Seed the cells into a 24-well plate at a density of 1 x 10⁵ cells/mL (1 mL per well) and incubate for 24 hours to allow for adherence[9]. Causality Note: Allowing cells to adhere overnight ensures they are in a healthy state and receptive to stimulation before the experiment begins.

-

-

Compound Treatment and Stimulation:

-

Remove the old medium. Treat the cells with various concentrations of the test compounds (dissolved in fresh medium) for 1-2 hours. Include a vehicle control (medium with solvent).

-

After the pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to stimulate NO production. Do not add LPS to the negative control wells.

-

Incubate the plate for an additional 24 hours at 37°C and 5% CO₂[16].

-

-

Nitrite Measurement (Griess Assay):

-

Standard Curve: Prepare a standard curve of sodium nitrite (e.g., from 1.95 µM to 250 µM) in fresh culture medium[9].

-

Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use[9].

-

Add 100 µL of the freshly mixed Griess reagent to each well containing the supernatant and standards[9].

-

Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop.

-

-

Calculation:

-

Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells.

-

Determine the IC50 value for NO inhibition.

-

Protocol: In Vitro Neuroprotection (MTT Assay in SH-SY5Y Cells)

Principle: This assay assesses the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y) from a neurotoxic insult (e.g., amyloid-β, H₂O₂, or MPP⁺). Cell viability is measured using the MTT reagent. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which is solubilized and quantified.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Neurotoxin (e.g., Amyloid-β 1-42 oligomers, H₂O₂)

-

Test compounds

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours[18].

-

-

Treatment and Toxin Exposure:

-

Pre-treat the cells with various concentrations of the N-acetylated tryptophan derivatives for a specified period (e.g., 2 hours).

-

Introduce the neurotoxin (e.g., 10 µM Aβ 1-42) to the wells (except for the untreated control wells)[4].

-

Incubate the cells for an additional 24-48 hours[4]. Causality Note: The pre-treatment step is crucial to assess the compound's ability to prevent damage, mimicking a prophylactic treatment paradigm.

-

-

MTT Assay:

-

After the incubation period, carefully remove the culture medium.

-

Add 100 µL of fresh, serum-free medium and 10-20 µL of the MTT solution (5 mg/mL) to each well[4][18].

-

Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form[18].

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals[4]. Mix thoroughly by gentle shaking.

-

-

Measurement and Calculation:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells: % Cell Viability = (Abs_sample / Abs_control) x 100

-

Plot the % Cell Viability against the compound concentration to evaluate the dose-dependent neuroprotective effect.

-

Conclusion and Future Directions

The family of N-acetylated tryptophan derivatives represents a rich and underexplored source of bioactive compounds with significant therapeutic potential. From the mitochondrial-stabilizing and anti-inflammatory effects of N-acetyl-L-tryptophan to the TrkB-activating and neurogenic properties of N-acetylserotonin, these molecules demonstrate a remarkable versatility in their mechanisms of action. Their ability to scavenge free radicals and modulate the critical kynurenine pathway further cements their relevance for treating a wide array of pathologies underpinned by oxidative stress, inflammation, and metabolic dysregulation.

The structure-activity relationship studies highlighted in this guide provide a clear roadmap for medicinal chemists. The stereospecificity of L-NAT and the profound impact of N-acyl and C-terminal ester modifications demonstrate that the core tryptophan scaffold is highly amenable to optimization. Future research should focus on synthesizing novel analogs with improved potency, selectivity, and drug-like properties. A deeper investigation into the specific molecular targets beyond those currently known is critical. While the controversy surrounding the NK-1R target for NAT has been clarifying, it opens up the urgent question of identifying the true receptor(s) or pathway(s) responsible for its potent neuroprotective effects.

Furthermore, exploring the interplay between different tryptophan metabolic pathways—serotonin, kynurenine, and indole—and how various N-acetylated derivatives modulate the flux between them will be a key area for discovery. As our understanding of these intricate biological networks grows, so too will our ability to design precisely targeted therapeutics derived from this fascinating and naturally inspired class of molecules.

References

[6] Macleod, A. M., Merchant, K. J., Cascieri, M. A., Sadowski, S., Ber, E., Swain, C. J., & Baker, R. (1993). Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor. Journal of Medicinal Chemistry, 36(14), 2044–2045. [Link]

[17] Lewis, R. T., Macleod, A. M., Merchant, K. J., Kelleher, F., Sanderson, I., Herbert, R. H., Cascieri, M. A., Sadowski, S., Ball, R. G., & Hoogsteen, K. (1995). Tryptophan-derived NK1 antagonists: conformationally constrained heterocyclic bioisosteres of the ester linkage. Journal of Medicinal Chemistry, 38(6), 923–933. [Link]

[7] Zhang, K., et al. (2025). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. Drug Design, Development and Therapy, 19, 7215-7245. [Link]

[8] G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved January 15, 2026, from [Link]

[9] National Cancer Institute. (n.d.). NCL Method ITA-7: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved January 15, 2026, from [Link]

[16] Geto, Z., et al. (1994). Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. The Journal of Biological Chemistry, 269(9), 6718-6725. [Link]

[19] Satarker, S., et al. (2024). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. Molecular Neurobiology, 61(7), 4421-4440. [Link]

Wölfler, A., et al. (1999). N-acetylserotonin and melatonin as potent antioxidants against lipid peroxidation in human serum. Life Sciences, 65(22), 2341-2349.

[1] Sirianni, A. C., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry, 135(5), 956-968. [Link]

Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a BDNF-independent manner. Proceedings of the National Academy of Sciences, 107(50), 21858-21863.

[5] Grozdic, M., et al. (2022). Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor. Neurochemistry International, 155, 105305. [Link]

[3] Satarker, S., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. Molecular Neurobiology. [Link]

[4] Dalberto, B. B., et al. (2020). Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. Neurotoxicity Research, 38(3), 695-707. [Link]

Human Metabolome Database. (2021). Showing metabocard for N-Acetyltryptophan (HMDB0013713). Retrieved January 15, 2026, from [Link]

[10] Singh, S., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(11), 3209-3218.

[12] Singh, V. K., et al. (2024). N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. International Journal of Radiation Biology. [Link]

Samuni, Y., et al. (2013). N-acetylcysteine (NAC) in neurological pathologies: a mini-review. Therapeutic Delivery, 4(8), 1017-1030.

[18] ResearchGate. (n.d.). Cell viability evaluation of SH-SY5Y using the MTT assay. Retrieved January 15, 2026, from [Link]

ResearchGate. (n.d.). Antioxidant Assays. Retrieved January 15, 2026, from [Link]

ResearchGate. (n.d.). Possible ways to optimize Griess Reagent protocol for NO production in macrophages?. Retrieved January 15, 2026, from [Link]

ResearchGate. (n.d.). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved January 15, 2026, from [Link]

[11] Verma, S., et al. (2023). N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction. Journal of Biochemical and Molecular Toxicology, 37(11), e23573. [Link]

N-acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. (2013). Frontiers in Behavioral Neuroscience, 7, 205. [Link]

Neuroprotective Effects of N-acetylserotonin and Its Derivative. (2023). Neuroscience, 521, 10-19. [Link]

N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury. (2014). Journal of Neuroscience, 34(8), 2968-2981. [Link]

[13] Badawy, A. A.-B. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10, 1178646917691938. [Link]

N-acetylcysteine Inhibits Kynurenine Aminotransferase II. (2019). Neuropsychopharmacology, 44(10), 1774-1782. [Link]

What is the tryptophan kynurenine pathway and why is it important to neurotherapy?. (2015). Expert Opinion on Therapeutic Targets, 19(6), 725-728. [Link]

[15] Amaral, M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 9. [Link]

[14] Kynurenine pathway. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

Sources

- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Human Metabolome Database: Showing metabocard for N-Acetyltryptophan (HMDB0013713) [hmdb.ca]

- 11. N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tryptophan-derived NK1 antagonists: conformationally constrained heterocyclic bioisosteres of the ester linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Activity of New N1-Alkyl Tryptophan Functionalized Dendrimeric Peptides against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. apexbt.com [apexbt.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of (R)-N-Acetyl-6-chloro-trp-ome

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Acetyl-6-chloro-trp-ome is a halogenated, N-acetylated methyl ester derivative of the amino acid tryptophan.[1][][3] While its precise biological role and mechanism of action are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, such as N-acetyl-l-tryptophan, suggests a potential for significant pharmacological activity.[4][5][6] N-acetyl-l-tryptophan is recognized for its neuroprotective, antioxidant, and anti-inflammatory properties, primarily through antagonism of the neurokinin-1 receptor (NK-1R) and inhibition of mitochondrial cell death pathways.[5][6][7] Furthermore, the core indole structure is a common scaffold for ligands of the Aryl Hydrocarbon Receptor (AHR) and the Sigma-1 Receptor (SIGMA1R), both of which are implicated in a wide array of cellular processes from xenobiotic metabolism to neuro-modulation.[8][9][10][11]

This guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of the mechanism of action of (R)-N-Acetyl-6-chloro-trp-ome. It outlines a multi-phased experimental strategy, beginning with foundational cell-based assays to characterize its phenotypic effects, followed by targeted functional assays to validate engagement with hypothesized receptors, and culminating in an unbiased, genome-wide screening approach for novel target identification. Each section provides not only the procedural steps but also the underlying scientific rationale, ensuring a self-validating and robust investigative process.

Hypothesized Molecular Targets and Pathways

Based on its chemical structure, three primary molecular targets are proposed for initial investigation. The following diagram illustrates the overarching experimental strategy designed to test these hypotheses and identify the compound's mechanism of action.

Caption: Overall Experimental Workflow for Mechanism of Action Elucidation.

Aryl Hydrocarbon Receptor (AHR)

The AHR is a ligand-activated transcription factor renowned for its role in mediating cellular responses to environmental toxins and endogenous metabolites.[12][13] Tryptophan and its derivatives, produced by both host metabolism and the gut microbiome, are well-established AHR ligands.[8][9][14] Upon binding, the AHR translocates to the nucleus, dimerizes with ARNT (AHR Nuclear Translocator), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[15][16] Given its indole core, (R)-N-Acetyl-6-chloro-trp-ome is a plausible candidate for an AHR agonist or antagonist.

Caption: Hypothesized Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Sigma-1 Receptor (SIGMA1R)

SIGMA1R is a unique molecular chaperone protein located primarily at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[11][17] It is implicated in a vast range of neurological functions, including neuroprotection, cognition, and mood regulation.[10] SIGMA1R does not operate through classical G-protein or kinase cascades but rather modulates the function of other proteins, such as ion channels and other receptors, upon ligand binding and dissociation from its binding partner, BiP.[11][17] Its promiscuous ligand-binding pocket accommodates a variety of small molecules, making it a plausible target for a tryptophan derivative.

Neurokinin-1 Receptor (NK-1R)

The NK-1R is a G-protein coupled receptor whose primary endogenous ligand is Substance P. This system is heavily involved in pain transmission, inflammation, and mood disorders. The parent compound, N-acetyl-l-tryptophan, has been identified as an NK-1R antagonist, a mechanism that underlies its neuroprotective effects.[5][6] It is therefore critical to assess whether the chlorinated methyl ester derivative retains this activity.

Phase 1: Foundational Phenotypic & Cytotoxicity Profiling

The initial step in characterizing a novel compound is to determine its effect on cell viability and establish a therapeutic window. This informs the concentrations used in subsequent mechanistic assays, distinguishing specific pharmacological effects from non-specific cytotoxicity. The MTT assay is a robust and widely used colorimetric method for this purpose.[18]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to assess the metabolic activity of cells as an indicator of viability.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding: Plate cells (e.g., SH-SY5Y for neuronal effects, Jurkat for immune effects) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C and 5% CO₂.[20]

-

Compound Treatment: Prepare a serial dilution of (R)-N-Acetyl-6-chloro-trp-ome (e.g., from 0.1 nM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[20]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the EC₅₀ (effective concentration) or IC₅₀ (inhibitory concentration).

| Parameter | Recommended Condition | Rationale |

| Cell Lines | SH-SY5Y (neuronal), Jurkat (T-lymphocyte), HepG2 (hepatic) | To screen for tissue-specific effects. |

| Compound Conc. | 0.1 nM - 100 µM (logarithmic scale) | To capture a wide dose-response curve. |

| Incubation Time | 24, 48, 72 hours | To assess time-dependent effects. |

| Assay Readout | Absorbance at 570 nm | Quantifies formazan production, proportional to viable cells. |

Phase 2: Hypothesis-Driven Target Validation Assays

If Phase 1 reveals a specific biological effect within a non-toxic concentration range, the next step is to investigate the hypothesized molecular targets directly.

Aryl Hydrocarbon Receptor (AHR) Functional Assays

A. AHR Reporter Gene Assay (CALUX) This assay provides a direct functional readout of AHR activation or inhibition.[21] It utilizes a cell line engineered with a luciferase reporter gene under the control of AHR-responsive elements.[22][23]

Methodology:

-

Cell Seeding: Plate AHR-responsive reporter cells (e.g., H1L6.1c2) in a 96-well plate.

-

Treatment (Agonist Mode): Treat cells with serial dilutions of (R)-N-Acetyl-6-chloro-trp-ome to determine if it can induce luciferase expression.

-

Treatment (Antagonist Mode): Co-treat cells with a known AHR agonist (e.g., TCDD) and serial dilutions of (R)-N-Acetyl-6-chloro-trp-ome to determine if it can inhibit agonist-induced luciferase expression.[12][13]

-

Incubation: Incubate for 24 hours at 37°C.[21]

-

Cell Lysis & Readout: Lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: Calculate fold induction relative to vehicle control (for agonist activity) or percent inhibition of the TCDD response (for antagonist activity) to determine EC₅₀ or IC₅₀ values.[16]

B. Western Blot for AHR Target Gene Expression This assay validates AHR activation by measuring the protein levels of a downstream target gene, such as CYP1A1.[24][15]

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2) and treat with (R)-N-Acetyl-6-chloro-trp-ome at concentrations determined from prior assays.

-

Protein Extraction: After treatment (e.g., 24 hours), lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for CYP1A1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.[25]

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity to determine the change in CYP1A1 expression relative to the control.[25]

SIGMA1R and NK-1R Competitive Binding Assays

Radioligand binding assays are the gold standard for determining if a compound directly interacts with a receptor.[26][27] The principle is to measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from a source rich in the target receptor (e.g., guinea pig liver for SIGMA1R).[26]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., -pentazocine for SIGMA1R), and increasing concentrations of (R)-N-Acetyl-6-chloro-trp-ome.[26][28]

-

Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 6 hours at 37°C for SIGMA1R).[28]

-

Separation: Rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. This allows for the calculation of the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.

| Parameter | SIGMA1R Assay | NK-1R Assay (Hypothetical) |

| Membrane Source | Guinea Pig Liver or specific cell line | Cell line overexpressing human NK-1R |

| Radioligand | -pentazocine[26][28] | [³H]Substance P or other specific antagonist |

| Non-specific Binding | Defined by a high concentration of Haloperidol[28] | Defined by a high concentration of Aprepitant |

| Readout | Scintillation Counting | Scintillation Counting |

Phase 3: Unbiased Genome-Wide Target Identification

If the hypothesis-driven assays do not yield a clear mechanism, or to identify potential off-target effects, an unbiased approach is necessary. CRISPR-Cas9 genetic screening is a powerful tool for identifying genes that are essential for a compound's activity.[29][30]

Principle: A pooled library of short guide RNAs (sgRNAs), each targeting a single gene for knockout, is introduced into a population of Cas9-expressing cells.[31] The cells are then treated with a cytotoxic concentration of (R)-N-Acetyl-6-chloro-trp-ome. Cells in which a gene essential for the compound's lethality has been knocked out will survive and proliferate. Deep sequencing of the sgRNAs from the surviving population reveals which gene knockouts confer resistance, thereby identifying the compound's molecular target or critical pathway components.[32][33]

Sources

- 1. appchemical.com [appchemical.com]

- 3. (R)-N-Acetyl-6-Chloro-Trp-Ome - CAS:1235280-35-9 - 孚可科技(上海)有限公司 [forcbio.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbiome-derived tryptophan metabolites and their aryl hydrocarbon receptor-dependent agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Aryl Hydrocarbon Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 14. Tryptophan Metabolites and Aryl Hydrocarbon Receptor in Severe Acute Respiratory Syndrome, Coronavirus-2 (SARS-CoV-2) Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The AHR target gene scinderin activates the WNT pathway by facilitating the nuclear translocation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 17. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. clyte.tech [clyte.tech]

- 19. broadpharm.com [broadpharm.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Constitutive Activation of the Aromatic Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 29. revvity.com [revvity.com]

- 30. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 31. horizondiscovery.com [horizondiscovery.com]

- 32. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Innovative CRISPR Screening Promotes Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of (R)-N-Acetyl-6-chloro-trp-ome

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Tryptophan Derivative for Advanced Research

(R)-N-Acetyl-6-chloro-trp-ome is a synthetic derivative of the essential amino acid tryptophan, characterized by specific modifications to its core structure. These modifications—a chloro group at the 6-position of the indole ring, N-acetylation of the alpha-amino group, and esterification of the carboxyl group to a methyl ester—are not merely incremental changes. Instead, they synergistically alter the molecule's physicochemical properties, such as its hydrophobicity and electronic distribution, opening up a landscape of potential research applications not accessible with native tryptophan.[1][] This guide will provide researchers, scientists, and drug development professionals with an in-depth overview of the potential biological activities of (R)-N-Acetyl-6-chloro-trp-ome and detailed methodologies to explore these possibilities.

The rationale for investigating this specific compound is built upon the known biological significance of its constituent parts. Halogenation of the tryptophan ring can significantly impact metabolic stability and receptor binding affinity.[1] N-acetylation is known to confer neuroprotective properties and alter interactions with specific receptors, while the methyl ester modification enhances membrane permeability, a crucial factor for bioavailability and intracellular targeting.[][3][4]

Compound Profile

| Property | Value | Source |

| Chemical Name | (R)-N-Acetyl-6-chloro-tryptophan methyl ester | [5][6] |

| CAS Number | 1235280-35-9 | [5][6] |

| Molecular Formula | C14H15ClN2O3 | [5] |

| Molecular Weight | 294.73 g/mol | [5] |

| Structure | A tryptophan core with a chlorine atom at the 6-position of the indole ring, an acetyl group on the alpha-amino group, and a methyl ester at the carboxylic acid position. | [5] |

Part 1: Potential as a Modulator of the Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in cellular responses to environmental xenobiotics, as well as in regulating immune responses, cell growth, and drug metabolism.[7][8] Many tryptophan metabolites are known endogenous ligands for AhR, making this pathway a primary area of investigation for (R)-N-Acetyl-6-chloro-trp-ome.[9]

Scientific Rationale

The indole ring of tryptophan is a key pharmacophore for AhR binding. The addition of a chloro group at the 6-position can enhance the lipophilicity of the molecule, potentially increasing its affinity for the hydrophobic ligand-binding pocket of the AhR. Depending on the resulting conformational changes upon binding, (R)-N-Acetyl-6-chloro-trp-ome could act as either an agonist or an antagonist of AhR.

-

As an Agonist: AhR activation induces the expression of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolism of both endogenous and exogenous compounds.[7] In certain contexts, AhR agonists have shown potential in treating autoimmune diseases.[8]

-

As an Antagonist: In many cancers, the AhR pathway is constitutively active and promotes tumor progression.[9] An AhR antagonist could therefore have therapeutic potential as an anti-cancer agent.[9][10]

Experimental Workflow: Characterizing AhR Activity

The following workflow outlines the steps to determine if (R)-N-Acetyl-6-chloro-trp-ome modulates AhR signaling.

Caption: Workflow for in vitro characterization of AhR modulation.

Detailed Protocol: AhR Luciferase Reporter Assay

-

Cell Culture: Plate HepG2 cells (known to express functional AhR) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Transfection: Transfect the cells with a Xenobiotic Response Element (XRE)-driven luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of (R)-N-Acetyl-6-chloro-trp-ome (e.g., from 1 nM to 100 µM). Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the cells for 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized data to determine agonist or antagonist activity.

Part 2: Potential as a Neuroprotective Agent

The structural similarity to N-acetyl-L-tryptophan (NAT), which has demonstrated neuroprotective effects, suggests that (R)-N-Acetyl-6-chloro-trp-ome could be a candidate for neurodegenerative disease research.[11] NAT has been shown to inhibit the mitochondrial apoptosis pathway by preventing the release of cytochrome c.[11]

Scientific Rationale

Neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease are characterized by progressive neuronal loss, often involving mitochondrial dysfunction and oxidative stress.[11] The N-acetyl group of (R)-N-Acetyl-6-chloro-trp-ome is a key feature shared with the neuroprotective L-NAT. The methyl ester enhances lipophilicity, which may improve its ability to cross the blood-brain barrier and enter neurons. The chloro-group could further enhance its potency or modulate its interaction with intracellular targets.

Experimental Workflow: Assessing Neuroprotective Effects

This workflow describes a cellular model to test the neuroprotective potential of the compound against oxidative stress-induced cell death.

Caption: Workflow for assessing neuroprotective activity.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Plating: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to differentiate into a neuronal phenotype (e.g., by treatment with retinoic acid).

-

Pre-treatment: Pre-incubate the differentiated cells with various concentrations of (R)-N-Acetyl-6-chloro-trp-ome for 2 hours.

-

Induction of Damage: Add a neurotoxin such as hydrogen peroxide (H2O2) to a final concentration of 100 µM to all wells except the untreated control, and incubate for 24 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control. A significant increase in viability in the compound-treated groups compared to the H2O2-only group indicates a neuroprotective effect.

Part 3: Potential as a Melatonin Receptor Agonist

Tryptophan is the metabolic precursor to serotonin and subsequently melatonin, a hormone crucial for regulating sleep-wake cycles.[12][13] Synthetic tryptophan derivatives are therefore of interest as potential modulators of the melatonergic system.[14][15]

Scientific Rationale

The core indole structure of (R)-N-Acetyl-6-chloro-trp-ome is shared with melatonin. The N-acetyl group is also present in melatonin. These structural similarities suggest a potential to bind to melatonin receptors (MT1 and MT2). Agonists of these receptors are used in the treatment of insomnia and other sleep disorders.[14] The chloro-group and methyl ester could influence the binding affinity and selectivity for MT1 versus MT2 receptors.

Experimental Workflow: Screening for Melatonin Receptor Activity

A common method to screen for G-protein coupled receptor (GPCR) activity, such as the melatonin receptors, is to measure changes in intracellular cyclic AMP (cAMP) levels.

Caption: Workflow for melatonin receptor activity screening.

Detailed Protocol: cAMP HTRF Assay

-

Cell Culture: Plate HEK293 cells stably expressing either the human MT1 or MT2 receptor in a 384-well plate.

-

Compound Addition: Add varying concentrations of (R)-N-Acetyl-6-chloro-trp-ome to the wells. Include melatonin as a positive control.

-

Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels.

-

Lysis and Detection: After a short incubation (e.g., 30 minutes), lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Fluorescence Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: A decrease in the forskolin-stimulated cAMP level indicates agonistic activity at the melatonin receptor. Calculate the EC50 value from the dose-response curve.

Conclusion and Future Directions

(R)-N-Acetyl-6-chloro-trp-ome represents a promising, yet underexplored, chemical entity. Based on a structural and functional analysis of related compounds, we have proposed three primary avenues for research: modulation of the Aryl Hydrocarbon Receptor, neuroprotection against oxidative stress, and agonism at melatonin receptors. The experimental workflows and detailed protocols provided in this guide offer a robust starting point for any laboratory equipped for cell-based pharmacological screening. Successful validation in these areas could position (R)-N-Acetyl-6-chloro-trp-ome as a valuable tool for basic research and a lead compound for drug discovery in oncology, neurodegeneration, and sleep medicine.

References

- Understanding 6-Chloro-L-Tryptophan: Properties and Applications in Research. (n.d.). Google Cloud.

- Role of the aryl hydrocarbon receptor in drug metabolism. (n.d.). PubMed.

- Bradshaw, T. D., Trapani, V., Vasselin, D. A., & Westwell, A. D. (2002). The Aryl Hydrocarbon Receptor in Anticancer Drug Discovery: Friend or Foe?. Current Pharmaceutical Design, 8(27), 2475-2490.

- (R)-N-Acetyl-6-Chloro-Trp-OMe. (n.d.). Appchem.

- Aryl hydrocarbon receptors as potential therapeutic targets. (2020). Pharmacia.

- What are AHR agonists and how do you quickly get the latest development progress?. (2024). Synapse.

- Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as an Anti-Cancer Drug Target. (2017). PMC.

- 6-Chloro-L-tryptophan. (n.d.). MedChemExpress.

- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (n.d.). PMC.

- Nα-Acetyl-L-tryptophan methyl ester. (n.d.). Chem-Impex.

- N-Acetyl-5-methyl-L-tryptophan. (n.d.). MedChemExpress.

- Steinhilber, D. (2007). [Melatonin, melatonin receptor agonists and tryptophan as sleep aids]. PubMed.

- Nα-Acetyl-L-tryptophan methyl ester. (n.d.). BOC Sciences.

- CAS 33468-35-8 6-Chloro-L-tryptophan. (n.d.). BOC Sciences.

- Understanding N-Acetyl-L-Tryptophan Ethyl Ester in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 6-chloro-L-tryptophan. (n.d.). PubChem.

- N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. (2015). PubMed.

- Assessment of the Potential Role of Tryptophan as the Precursor of Serotonin and Melatonin for the Aged Sleep-wake Cycle and Immune Function: Streptopelia Risoria as a Model. (n.d.). PubMed Central.

- Melatonin and tryptophan derivatives as free radical scavengers and antioxidants. (n.d.). PubMed.

- (R)-N-Acetyl-6-Chloro-Trp-OMe. (n.d.). ChemicalBook.

- Tryptophan and melatonin as treatments. (n.d.). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. appchemical.com [appchemical.com]

- 6. (R)-N-Acetyl-6-Chloro-Trp-OMe | 1235280-35-9 [chemicalbook.com]

- 7. Role of the aryl hydrocarbon receptor in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 9. Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as an Anti-Cancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of the Potential Role of Tryptophan as the Precursor of Serotonin and Melatonin for the Aged Sleep-wake Cycle and Immune Function: Streptopelia Risoria as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Melatonin, melatonin receptor agonists and tryptophan as sleep aids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Melatonin and tryptophan derivatives as free radical scavengers and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (R)-N-Acetyl-6-chloro-trp-ome in Common Laboratory Solvents

<

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and peptide chemistry, novel amino acid derivatives such as (R)-N-Acetyl-6-chloro-trp-ome serve as vital building blocks for synthesizing complex therapeutic agents. The success of critical downstream applications—including reaction kinetics, purification efficiency, and ultimately, bioavailability—hinges on a fundamental, yet often overlooked, physicochemical property: solubility.[1][2][3] Understanding and predicting how a compound like (R)-N-Acetyl-6-chloro-trp-ome will behave in various solvent systems is not merely a matter of convenience; it is a cornerstone of rational process development and formulation design.

Part 1: Theoretical Assessment and Predictive Analysis

Before any empirical work begins, a thorough analysis of the molecule's structure provides critical insights into its likely solubility behavior. This predictive step is essential for efficient solvent screening and experimental design.